5-Fluorouracil-6-d1
Descripción general
Descripción
6-Deuterio-5-fluoro-1H-pyrimidine-2,4-dione, commonly referred to as 6-DFP, is an important synthetic molecule in the field of organic chemistry. It is a small, highly versatile molecule that can be used to synthesize a wide range of products. 6-DFP is a derivative of pyrimidine, a heterocyclic aromatic compound with a five-membered ring structure composed of two nitrogen atoms, one carbon atom, and two oxygen atoms. It is an interesting molecule due to its ability to form a variety of derivatives and its potential applications in the fields of medicine and biochemistry.
Aplicaciones Científicas De Investigación
Agente Quimioterapéutico
5-Fluorouracilo (5-FU) se encuentra entre los agentes quimioterapéuticos más comúnmente administrados para una amplia variedad de neoplasias . Es un componente clave de la mayoría de los regímenes quimioterapéuticos, y su efectividad se ha establecido en el tratamiento de varias neoplasias como el carcinoma de células escamosas de cabeza y cuello (SCC), el SCC gastrointestinal y el adenocarcinoma (ADC), y el SCC del cuello uterino .
Papel de los ARN no codificantes
Los ARN no codificantes tienen un impacto central en la determinación de la respuesta de los pacientes al 5-FU . Estas transcripciones, a través de la modulación de las vías relacionadas con el cáncer, la apoptosis celular, la autofagia, la transición epitelial-mesenquimal y otros aspectos del comportamiento celular, pueden afectar la respuesta celular al 5-FU .
Combinación con Terapias Innovadoras contra el Cáncer
5-FU se ha utilizado en combinación con terapias novedosas contra el cáncer, especialmente terapias dirigidas que incluyen inhibidores del factor de crecimiento endotelial vascular (VEGF) y terapias antireceptor del factor de crecimiento epidérmico (EGFR) .
Síntesis de Nanopartículas de Quitina
Se han sintetizado nanopartículas de quitina (CS-NPs) cargadas con 5-fluorouracilo . Se ha evaluado el impacto de la concentración de 5-FU en la eficiencia de encapsulación, y se ha estudiado la liberación sostenida del fármaco de las nanopartículas .
Estudios de Citotoxicidad
Se ha evaluado la citotoxicidad de las CS-NPs cargadas con 5-FU frente a líneas celulares específicas de cáncer (MCF-7, U266, HEP G2) . La formulación cargada con fármacos preparada exhibió mayor toxicidad hacia las células cancerosas MCF-7 en comparación con las células cancerosas U266 y HEP G2 .
Estudios de Liberación Sostenida
Los estudios de liberación de fármacos in vitro demostraron la liberación sostenida del fármaco de las nanopartículas<a aria-label="2: " data-citationid="d72de8f9-bda4-9327-11f8-c00a4374d742-32" h="ID=SERP,5015.1
Mecanismo De Acción
Target of Action
5-Fluorouracil-6-d1, also known as 5-Fluorouracil-d1, primarily targets thymidylate synthase (TS) . TS is an enzyme that plays a crucial role in DNA synthesis by converting deoxyuridylic acid to thymidylic acid .
Mode of Action
5-Fluorouracil-d1 acts as a pyrimidine analog . It interferes with DNA synthesis by blocking the conversion of deoxyuridylic acid to thymidylic acid by TS . The fluorouracil metabolite fluorodeoxyuridine monophosphate (FdUMP) competes with uracil to bind with TS . This results in decreased thymidine production, thereby inhibiting DNA synthesis and repair .
Biochemical Pathways
The main mechanism of 5-Fluorouracil activation is conversion to fluorouridine monophosphate (FUMP), either directly by orotate phosphoribosyltransferase (OPRT) with phosphoribosyl pyrophosphate (PRPP) as the cofactor, or indirectly via fluorouridine (FUR) through the sequential action of uridine phosphorylase (UP) and uridine kinase (UK) .
Pharmacokinetics
5-Fluorouracil is poorly absorbed after oral administration, with erratic bioavailability . Following parenteral administration, there is rapid distribution of the drug and rapid elimination with an apparent terminal half-life of approximately 8 to 20 minutes . The rapid elimination is primarily due to swift catabolism of 5-Fluorouracil in the liver .
Result of Action
The action of 5-Fluorouracil-d1 results in decreased DNA synthesis and repair, and ultimately decreased cell proliferation . This action causes cell cycle arrest and, in many instances, induces apoptosis . It is used in the treatment of various types of cancer, including colorectal, esophageal, gastric, rectum, breast, biliary tract, stomach, head and neck, cervical, pancreas, renal cell, and carcinoid .
Action Environment
The efficacy and toxicity of 5-Fluorouracil can be influenced by various factors. Studies have shown that only 20%–30% of patients treated with a 5-Fluorouracil–based regimen have 5-Fluorouracil levels that are in the appropriate therapeutic range . Approximately 40%–60% of patients are underdosed and 10%–20% of patients are overdosed . Therefore, pharmacokinetically guided dose adjustments can substantially improve the therapeutic index of 5-Fluorouracil treatment .
Safety and Hazards
Direcciones Futuras
Future research could focus on the potential use of “6-deuterio-5-fluoro-1H-pyrimidine-2,4-dione” and similar compounds in cancer treatment. The Al6P6 nanocluster for 5-fluorouracil can potentially be used as an electronic sensor . Further development of immunotherapy is expected in the future, and combination with DNA analog drugs involving 5-fluorouracil has the potential to become a highly effective therapy .
Análisis Bioquímico
Biochemical Properties
5-Fluorouracil-6-d1 plays a crucial role in biochemical reactions . It is a classical anti-metabolic drug with broad-spectrum antitumor effects . It inhibits the nucleotide synthetic enzyme thymidylate synthase (TS), leading to the misincorporation of fluoronucleotides into RNA and DNA . This interaction disrupts the normal function of these macromolecules, leading to cytotoxicity and cell death .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound . It influences cell function by inducing apoptosis . It also affects cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to induce morphological changes in cells and alter the levels of reproductive endocrine hormones .
Molecular Mechanism
The molecular mechanism of action of this compound involves its incorporation into RNA and DNA, inhibiting their normal function . It also inhibits the nucleotide synthetic enzyme thymidylate synthase (TS), leading to the misincorporation of fluoronucleotides into RNA and DNA . This results in severe disruption of DNA synthesis and repair, leading to lethal DNA damage .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound in laboratory settings have been observed to change . It has been associated with clinically significant pharmacokinetic variability . Studies have shown that pharmacokinetically guided dose adjustments can substantially improve the therapeutic index of this compound treatment .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . High doses of this drug have been associated with severe side effects, including reproductive toxicity . Some studies suggested that the toxicity of this compound on reproduction is reversible .
Metabolic Pathways
This compound is involved in several metabolic pathways . It interferes with nucleoside metabolism, leading to cytotoxicity and cell death . It also affects the pyrimidine metabolism, indicating that uracil metabolism is a potential target for antimetabolite chemotherapy .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It enters cells through facilitated transport, active transport, passive diffusion, and endocytosis . The binding of this compound to plasma proteins is about 10% .
Subcellular Localization
Given its mechanism of action, it is likely that it localizes to the nucleus where it can incorporate into DNA and RNA, thereby exerting its effects .
Propiedades
IUPAC Name |
6-deuterio-5-fluoro-1H-pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3FN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)/i1D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHASVSINZRGABV-MICDWDOJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=O)NC(=O)N1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30575933 | |
Record name | 5-Fluoro(6-~2~H)pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30575933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
90344-84-6 | |
Record name | 5-Fluoro(6-~2~H)pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30575933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of TPF induction chemotherapy in treating locally advanced oral squamous cell carcinoma (OSCC)?
A1: Research suggests that while TPF (docetaxel, cisplatin, and 5-fluorouracil) induction chemotherapy did not significantly improve long-term overall survival compared to upfront surgery in patients with stage III and IVA OSCC [], a favorable pathologic response after induction chemotherapy could be a potential prognostic factor []. More research is needed to fully understand the benefits and limitations of TPF induction chemotherapy in this context.
Q2: What is the Folfox regimen and has it shown efficacy in treating metastatic renal cell carcinoma?
A3: The Folfox regimen combines oxaliplatin, 5-fluorouracil, and folinic acid. In a pilot study involving patients with metastatic renal cell carcinoma previously treated with immunotherapy, the Folfox regimen did not demonstrate significant efficacy. No objective responses were observed, though two patients experienced stable disease []. Further research is needed to explore its potential in different clinical settings.
Q3: What is the efficacy and safety profile of paclitaxel liposome combined with 5-fluorouracil and cisplatin in treating advanced esophageal cancer?
A4: A clinical study showed that this chemotherapy regimen, administered as first-line treatment for advanced esophageal cancer, demonstrated good effectiveness and an acceptable safety profile []. The overall response rate was 47%, with a median time to progression of 6 months. The 1-year and 2-year survival rates were 79.6% and 46.9%, respectively []. Adverse reactions primarily involved hematological toxicity and gastrointestinal effects [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.